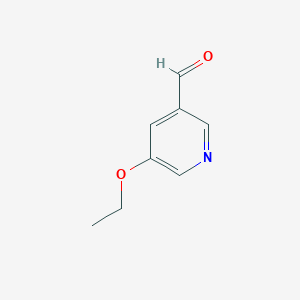

![molecular formula C19H14F3N5OS B2651425 N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1421480-58-1](/img/structure/B2651425.png)

N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

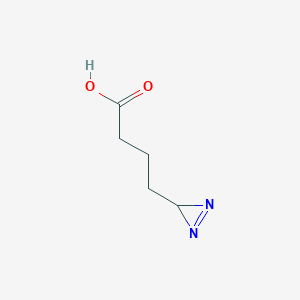

“N-(1H-indazol-6-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that contains an indazole moiety . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered indazole ring, which is a heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Aplicaciones Científicas De Investigación

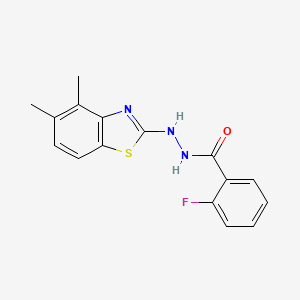

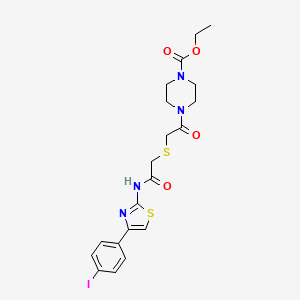

Antimicrobial Properties : Some derivatives of the compound exhibit significant antimicrobial properties. For instance, the derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide of the benzothiazole class showed moderate to good inhibition against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Gilani et al., 2016).

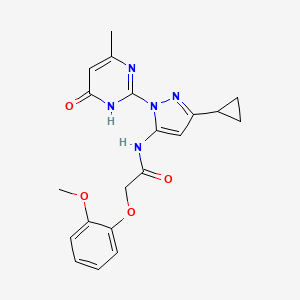

Anticancer Potential : Certain derivatives of this compound have shown promising anticancer activity. A study highlighted the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited notable in vitro anticancer activity against a panel of human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).

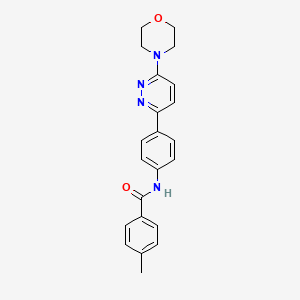

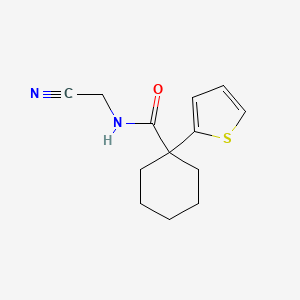

Synthesis of Heterocyclic Compounds : The compound's derivatives are used in the synthesis of various heterocyclic compounds, which have diverse applications in medicinal chemistry. For example, the synthesis of benzothiazole derivatives as corrosion inhibitors for carbon steel demonstrates the versatility of these compounds in different scientific fields (Hu et al., 2016).

Antifungal Activity : Some synthesized derivatives like N-(1-Phenyl-4-carbetoxypyrazol-5-yl)- and N-(indazol-3-yl)-2-iodobenzamides have shown notable antifungal activities against various phytopathogenic fungal strains, which is vital for agricultural and pharmaceutical applications (Raffa et al., 2002).

Biological Activity Study : Investigations into the biological activity of derivatives, like the study of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy properties, further highlight the compound's relevance in therapeutic research (Hargrave et al., 1983).

Propiedades

IUPAC Name |

N-(1H-indazol-6-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5OS/c20-19(21,22)13-2-1-3-15-16(13)25-18(29-15)27-8-11(9-27)17(28)24-12-5-4-10-7-23-26-14(10)6-12/h1-7,11H,8-9H2,(H,23,26)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTLJGPMZGCJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)

![Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate](/img/structure/B2651350.png)

![5-(4-Ethylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2651353.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B2651360.png)

![(4Z)-4-(phenylmethylidene)-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2651364.png)

![Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B2651365.png)